1-Isopropyl-2,3-dimethoxybenzene

描述

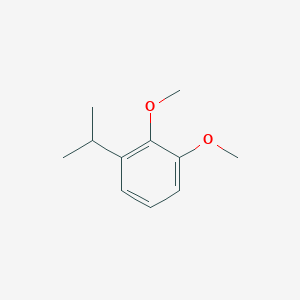

1-Isopropyl-2,3-dimethoxybenzene (CAS No. 71720-27-9) is an aromatic compound featuring a benzene ring substituted with two methoxy groups at positions 2 and 3 and an isopropyl group at position 1.

准备方法

Synthetic Routes and Reaction Conditions: 1-Isopropyl-2,3-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of 1,3-dimethoxybenzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

化学反应分析

Types of Reactions: 1-Isopropyl-2,3-dimethoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups direct incoming electrophiles to specific positions on the benzene ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as bromine, chlorine, and nitric acid are used under controlled conditions to achieve desired substitutions.

Major Products Formed:

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated or nitrated derivatives of the original compound.

科学研究应用

1-Isopropyl-2,3-dimethoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

作用机制

The mechanism of action of 1-Isopropyl-2,3-dimethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy groups activate the benzene ring towards electrophilic attack, facilitating various chemical transformations. The isopropyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Alkyl/Aryl Derivatives

1-Isopropyl-2,5-dimethylbenzene (CAS 4132-72-3)

- Structure : Benzene with methyl groups at positions 2 and 5 and an isopropyl group at position 1.

- Key Differences : Replacing methoxy groups with methyl groups reduces electron-donating effects, altering reactivity in electrophilic substitutions. The absence of methoxy groups also increases hydrophobicity (LogP ≈ 3.4) compared to 1-isopropyl-2,3-dimethoxybenzene (LogP = 3.0) .

- Applications : Used in fragrance synthesis and as a precursor in catalytic alkylation reactions .

1,3-Dimethyl-2-isopropylbenzene (CAS 14411-75-7)

- Structure : Methyl groups at positions 1 and 3, and an isopropyl group at position 2.

- Key Differences : The shifted substituents create distinct steric environments, affecting regioselectivity in reactions. Its molecular symmetry (compared to this compound) may enhance crystallization stability .

Table 1: Physical and Electronic Properties of Selected Compounds

| Compound | CAS No. | Molecular Formula | Molecular Weight | LogP | Key Substituents |

|---|---|---|---|---|---|

| This compound | 71720-27-9 | C11H16O2 | 180.24 | 3.0 | 2-OCH3, 3-OCH3, 1-isoPr |

| 1-Isopropyl-2,5-dimethylbenzene | 4132-72-3 | C11H16 | 148.24 | 3.4 | 2-CH3, 5-CH3, 1-isoPr |

| 1,3-Dimethyl-2-isopropylbenzene | 14411-75-7 | C11H16 | 148.24 | 3.4 | 1-CH3, 3-CH3, 2-isoPr |

Functional Group Variations

4-Fluoro-1,3-dimethoxybenzene (CAS Not Provided)

- Structure : Fluorine at position 4 and methoxy groups at positions 1 and 3.

- Key Differences : Fluorine’s electron-withdrawing nature deactivates the ring, contrasting with the electron-donating methoxy groups in this compound. This difference influences reactivity in aromatic substitution reactions, with fluorine directing electrophiles to meta/para positions .

Cyclic vs. Aromatic Derivatives

1-Isopropyl-2,3-dimethylcyclopentane (HMDB0035141)

- Structure : Cyclopentane ring with isopropyl and dimethyl substituents.

- Key Differences: The saturated cyclopentane ring eliminates aromatic conjugation, reducing stability but increasing volatility.

生物活性

1-Isopropyl-2,3-dimethoxybenzene, also known as 1,2-dimethoxy-3-propan-2-ylbenzene , is an aromatic compound characterized by the presence of an isopropyl group and two methoxy groups attached to a benzene ring. This compound is synthesized primarily through electrophilic aromatic substitution reactions, particularly via Friedel-Crafts alkylation using isopropyl chloride and 1,3-dimethoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : C11H16O2

- InChI Key : IIGQJVPNNAYQFV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets through mechanisms such as electrophilic aromatic substitution. The methoxy groups enhance the compound's reactivity by activating the benzene ring towards electrophilic attack, facilitating diverse chemical transformations. The isopropyl group contributes to the steric and electronic properties of the molecule, influencing its binding affinity and specificity towards biological targets.

Pharmacological Properties

Research has indicated that this compound exhibits potential pharmacological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

- Antioxidant Activity : The presence of methoxy groups is believed to contribute to its antioxidant capacity, which can help in neutralizing free radicals and reducing oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Cell Culture Studies :

- Neuroprotective Effects :

- Cytotoxicity Assays :

Comparative Analysis with Similar Compounds

To better understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 1,3-Dimethoxybenzene | Structure | Lacks anti-inflammatory effects |

| 1-Isopropyl-4-methoxybenzene | Structure | Altered reactivity due to methoxy position |

| 2,4-Dimethoxy-1-isopropylbenzene | Structure | Different positioning affects activity |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-isopropyl-2,3-dimethoxybenzene, and how are reaction conditions optimized for maximum yield?

- Methodological Answer : The compound is typically synthesized via alkylation of 2,3-dimethoxyphenol with isopropyl halides (e.g., isopropyl chloride) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., acetone or DMF) under reflux. Optimization involves adjusting reaction time, temperature, and stoichiometry. Post-synthesis purification may include column chromatography or recrystallization using ethanol/water mixtures. Yield improvements often focus on catalyst selection (e.g., phase-transfer catalysts) and solvent polarity adjustments .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key for identifying substituent positions and confirming the isopropyl group (e.g., δ ~1.2 ppm for isopropyl CH₃, δ ~3.8 ppm for methoxy groups).

- IR Spectroscopy : Detects methoxy C-O stretches (~1250 cm⁻¹) and aromatic C-H bends (~750–850 cm⁻¹).

- Mass Spectrometry (EI-MS) : Confirms molecular weight (e.g., m/z = 194 for C₁₁H₁₆O₂⁺) and fragmentation patterns.

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis across studies?

- Methodological Answer :

- Variable Analysis : Systematically test solvents (polar vs. non-polar), bases (K₂CO₃ vs. NaOH), and temperature regimes.

- Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., solvent polarity’s impact on nucleophilicity).

- Byproduct Identification : Employ GC-MS or HPLC to detect side products (e.g., over-alkylation) and adjust reactant ratios accordingly .

Q. What strategies enhance regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer :

- Directing Group Analysis : Methoxy groups are ortho/para-directing, but steric hindrance from the isopropyl group may favor specific sites.

- Catalytic Modulation : Use Lewis acids (e.g., AlCl₃) to stabilize transition states.

- Computational Modeling : Apply DFT calculations (e.g., Fukui indices) to predict reactive sites and validate with isotopic labeling experiments .

Q. How should biological activity assays for this compound be designed to assess antimicrobial potential?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.

- Cytotoxicity Controls : Include mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity.

- Structure-Activity Comparison : Benchmark against analogs like 1-chloro-2,4-dimethylbenzene, which shows documented antimicrobial effects .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Inference : Based on structural analogs (e.g., acute toxicity Category 4 for similar aryl ethers), assume potential dermal/ocular irritation.

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Waste Management : Neutralize with activated carbon or incinerate via approved hazardous waste protocols .

Q. Data Analysis and Contradiction Resolution

Q. How can researchers interpret conflicting data on the thermodynamic stability of this compound derivatives?

- Methodological Answer :

- Thermochemical Analysis : Use DSC/TGA to measure melting points and decomposition temperatures.

- Comparative Studies : Reference NIST thermochemistry data for structurally similar compounds (e.g., 1-chloro-3,5-diisopropylbenzene) to infer stability trends.

- Computational Validation : Calculate enthalpy of formation (ΔfH°) via Gaussian or ORCA software and compare with experimental values .

属性

IUPAC Name |

1,2-dimethoxy-3-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8(2)9-6-5-7-10(12-3)11(9)13-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGQJVPNNAYQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408922 | |

| Record name | 1,2-Dimethoxy-3-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71720-27-9 | |

| Record name | 1,2-Dimethoxy-3-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。